molecular formula C13H22N2O4 B2967189 Tert-butyl 4-amino-1-(hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-1'-carboxylate CAS No. 2490430-16-3

Tert-butyl 4-amino-1-(hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-1'-carboxylate

Cat. No.: B2967189
CAS No.: 2490430-16-3
M. Wt: 270.329
InChI Key: QGNPBQAMNJVLMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-amino-1-(hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-1'-carboxylate is a sophisticated spirocyclic chemical building block designed for pharmaceutical research and development. This compound features a unique spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine] core, a structure of high interest in modern medicinal chemistry for its potential to improve the physicochemical properties and metabolic stability of drug candidates. The molecule is equipped with a tert-butyloxycarbonyl (Boc) protecting group on the azetidine nitrogen, allowing for selective deprotection under mild acidic conditions, and a hydroxymethyl handle for further synthetic elaboration. The primary amino group provides a versatile site for conjugation, enabling researchers to link this complex fragment to other molecular scaffolds. Spirocyclic compounds of this nature are valuable in the exploration of novel therapeutics, particularly as core structures in the synthesis of CXCR4 antagonists for oncology and immunology research, as well as in other targeted therapy areas (Source: SPIROCYCLIC COMPOUNDS AND THEIR USE AS CXCR4-ANTAGONISTS ). This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl 4-amino-1-(hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O4/c1-10(2,3)18-9(17)15-6-13(7-15)12(14)4-11(5-12,8-16)19-13/h16H,4-8,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNPBQAMNJVLMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)C3(CC(C3)(O2)CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 4-amino-1-(hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-1'-carboxylate is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. This compound features a bicyclic framework that incorporates an oxygen atom, which may enhance its reactivity and biological properties.

Structural Characteristics

The compound contains several functional groups:

  • Amino Group : Contributes to biological activity through interactions with biological targets.
  • Hydroxymethyl Group : Offers potential for further chemical modifications.
  • Spirocyclic Structure : Provides rigidity and three-dimensionality, which are advantageous in drug design.

Biological Activity

Research on the biological activity of this compound is still emerging, but initial findings suggest several potential applications in medicinal chemistry:

  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar bicyclic structures exhibit antimicrobial properties, suggesting that this compound may also possess such activity.
  • Enzyme Inhibition : The structural features allow for the possibility of enzyme inhibition, particularly through interactions with active sites due to the presence of the amino and hydroxymethyl groups.
  • Drug Development Potential : The unique structural characteristics may lend themselves to the development of novel therapeutics targeting specific diseases.

The mechanism of action for this compound is hypothesized to involve:

  • Binding Interactions : The spirocyclic structure allows the compound to fit into enzyme or receptor binding pockets effectively.
  • Hydrogen Bonding : The amino and hydroxymethyl groups can form hydrogen bonds with target molecules, stabilizing interactions and modulating biological activity.

Synthetic Routes

The synthesis typically involves multiple steps starting from commercially available precursors. Key methods include:

  • [2+2] Cycloaddition Reaction : Used to construct the spirocyclic core.
  • Functional Group Transformations : Introduce amino and hydroxymethyl groups through selective reactions.

Types of Reactions

The compound can undergo various chemical transformations, including:

  • Oxidation : Hydroxymethyl can be oxidized to a carboxylic acid.
  • Reduction : The amino group can be reduced to a primary amine.
  • Substitution Reactions : The tert-butyl ester group can be hydrolyzed under acidic or basic conditions.
Reaction TypeDescriptionExample Reagents
OxidationConverts hydroxymethyl to carboxylic acidPotassium permanganate
ReductionReduces amino group to primary amineLithium aluminum hydride
SubstitutionHydrolyzes tert-butyl esterHydrochloric acid or sodium hydroxide

Comparison with Similar Compounds

Key Structural Differences

The table below highlights structural variations among related spirocyclic compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents
Tert-butyl 4-amino-1-(hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-1'-carboxylate N/A C₁₄H₂₃N₂O₄ 295.34 g/mol 4-amino, hydroxymethyl, Boc
1-(tert-Butoxycarbonyl)-4'-(hydroxymethyl)-3'-oxaspiro[azetidine-3,2'-bicyclo[2.1.1]hexane]-1'-carboxylic acid 2490406-13-6 C₁₅H₂₂N₂O₆ 326.35 g/mol Carboxylic acid, hydroxymethyl, Boc
4-(Hydroxymethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,3'-oxetane]-1-carboxylic acid 2490400-58-1 C₁₀H₁₄O₅ 214.22 g/mol Carboxylic acid, hydroxymethyl, oxetane ring
tert-Butyl 4-(aminomethyl)-1-(dimethylcarbamoyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1'-carboxylate 2309465-46-9 C₁₈H₃₁N₃O₄ 353.46 g/mol Aminomethyl, dimethylcarbamoyl, Boc, piperidine ring

Functional Group Analysis

  • Carboxylic Acid Derivatives (CAS 2490406-13-6, 2490400-58-1): These compounds lack the amino group but include carboxylic acid moieties, enabling salt formation or conjugation with amines/alcohols. Their lower molecular weights (214–326 g/mol) suggest better metabolic stability compared to the target compound .
  • The piperidine ring expands the nitrogen-containing core, altering binding affinity .

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